Cas no 818-59-7 (Methyl 2-pentenoate)

Methyl 2-pentenoate structure
Methyl 2-pentenoate structure
Methyl 2-pentenoate
818-59-7
C6H10O2
114.142402172089
MFCD00137611
94153
5364718

Methyl 2-pentenoate Properties

Names and Identifiers

    • Methyl 2-pentenoate
    • METHYL PENT-2-ENOATE
    • METHYL TRANS-2-PENTENOATE
    • 2-Pentenoic acid methyl ester
    • 2-pentenoic methyl ester
    • methyl 2-cis-pentenoate
    • methyl 2-penteneoate
    • methyl 2-trans-pentenoate
    • CS-0161339
    • (E)-Pent-2-enoic acid methyl ester
    • 2-Pentenoic acid, methyl ester
    • (E)-methyl pent-2-enoate
    • MFCD00137611
    • Q10348365
    • 15790-88-2
    • 2-Pentenoic acid, methyl ester, (E)-
    • Methyl trans-pent-2-enoate
    • 2-Pentenoic acid, methyl ester, (2E)-
    • 1-(Methoxycarbonyl)but-1-ene
    • methyl (E)-pent-2-enoate
    • A883468
    • AKOS006223900
    • J-800373
    • (1R,2S,3R,4R)DiOH-4-(OHmEt)-1-NCYPe HCl
    • methyl 2-transpentenoate
    • AS-54554
    • Methyl 3-ethylacrylate
    • trans-methyl pent-2-enoate
    • 818-59-7
    • S12000
    • (E)-C2H5CH=CHC(O)OCH3
    • Methyl (2E)-pent-2-enoate
    • METHYL2-PENTENOATE
    • G15160
    • +Expand
    • MFCD00137611
    • MBAHGFJTIVZLFB-UHFFFAOYSA-N
    • 1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3
    • O=C(C=CCC)OC

Computed Properties

  • 114.06800
  • 0
  • 2
  • 3
  • 114.068
  • 8
  • 94.7
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 1.4
  • nothing
  • 0
  • 26.3A^2

Experimental Properties

  • 1.12560
  • 26.30000
  • 81-82°C 45mm
  • 0.3±0.4 mmHg at 25°C
  • 76.2±26.5 °C
  • Colorless Transparent Liquid
  • Insoluble in water
  • 1.8±0.1 g/cm3

Methyl 2-pentenoate Security Information

Methyl 2-pentenoate Customs Data

  • 29159000

Methyl 2-pentenoate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G2O3-1g
Methyl 2-pentenoate
818-59-7 95%
1g
$13.00 2024-04-21
A2B Chem LLC
AH49155-5g
Methyl 2-pentenoate
818-59-7 95%
5g
$27.00 2024-04-19
Aaron
AR00G2WF-1g
Methyl 2-pentenoate
818-59-7 95%
1g
$27.00
abcr
AB165020-25 g
Methyl 2-pentenoate, 97%; .
818-59-7 97%
25g
€132.50
Apollo Scientific
OR40582-5g
Methyl pent-2-enoate
818-59-7 97%
5g
£12.00 2024-07-21
Chemenu
CM361107-5g
Methyl 2-pentenoate
818-59-7 95%+
5g
$87 2023-02-01
Fluorochem
011184-1g
Methyl 2-pentenoate
818-59-7 93%
1g
£10.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231979-10g
Methyl 2-pentenoate
818-59-7 95%
10g
¥548.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M51900-1g
METHYL2-PENTENOATE
818-59-7 95%
1g
¥97.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AO471-25g
Methyl 2-pentenoate
818-59-7 95%
25g
3063CNY

Methyl 2-pentenoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 220 °C
Reference
Development of the chemical manufacturing process using the non-edible biomass resources as the raw material
Yamada, Atsushi; et al, Fain Kemikaru, 2022, 51(6), 39-46

Synthetic Circuit 2

Reaction Conditions
Reference
Procedure for the preparation of 4-pentenoic acid esters from 5-methylbutyrolactone and alkanols
, Federal Republic of Germany, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
A convenient synthetic route to (E)-2-penten-1-ol
Gastaminza, Alicia E.; et al, Journal of Organic Chemistry, 1984, 49(20), 3859-60

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid ,  Tris(dibenzylideneacetone)dipalladium ,  1,2-Bis[(di-tert-butylphosphino)methyl]benzene (reaction product wtih palladium) Solvents: Methanol ;  3 h, 30 bar, 80 °C
Reference
Highly selective formation of unsaturated esters or cascade reactions to α,ω-diesters by the methoxycarbonylation of alkynes catalyzed by palladium complexes of 1,2-bis(ditertbutylphosphinomethyl)benzene
Magro, A. Alberto Nunez; et al, Chemical Science, 2010, 1(6), 723-730

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Benzene ;  reflux
Reference
Zn-catalyzed asymmetric allylation for the synthesis of optically active allylglycine derivatives. Regio- and stereoselective formal α-addition of allylboronates to hydrazono esters
Fujita, Mari; et al, Journal of the American Chemical Society, 2008, 130(10), 2914-2915

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Tetramethyltin ,  Rhenium oxide (Re2O7) Solvents: Hexane
Reference
Heterogeneous metathesis of unsaturated esters using a rhenium-based catalyst
Bosma, R. H. A.; et al, Journal of Organometallic Chemistry, 1983, 255(2), 159-71

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 45 min, reflux
Reference
Stereoselective alkylation of oxathiazinane N,O-ketals for the construction of aza-quaternary carbon centers
Nambu, Hisanori; et al, Heterocycles, 2021, 103(1), 425-443

Synthetic Circuit 8

Reaction Conditions
Reference
Process and catalysts for the manufacture of 5-formylpentanoic acid esters
, European Patent Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Process and catalysts for the manufacture of 5-formylpentanoic acid esters
, European Patent Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Procedure for preparation of alkenecarboxylic acid esters by reaction of lactones with alkanols in the presence of acid catalysts
, Federal Republic of Germany, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Process for the preparation of 5-methylbutyrolactone from alkyl pentenoates in the presence of water and acid catalysts
, European Patent Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Manufacture of 4-pentenoic acid esters
, Federal Republic of Germany, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Manufacture of 4-pentenoate esters
, Federal Republic of Germany, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Preparation of 3-pentenoate esters from 2-pentenoates
, Federal Republic of Germany, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
A convenient synthetic route to (E)-2-penten-1-ol
Gastaminza, Alicia E.; et al, Journal of Organic Chemistry, 1984, 49(20), 3859-60

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: N 218 ;  0.5 MPa, 160 - 170 °C
2.1 220 °C
Reference
Development of the chemical manufacturing process using the non-edible biomass resources as the raw material
Yamada, Atsushi; et al, Fain Kemikaru, 2022, 51(6), 39-46

Methyl 2-pentenoate Raw materials

Methyl 2-pentenoate Preparation Products

Methyl 2-pentenoate Suppliers

Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:818-59-7)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:818-59-7)
TANG SI LEI
15026964105
2881489226@qq.com

Methyl 2-pentenoate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.amadischem.com/
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Aoyou Chemical Co,. Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://en.aoyouchem.com/
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk